molecular formula C20H15F3N4O2 B2801973 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1251587-46-8

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2801973
CAS No.: 1251587-46-8
M. Wt: 400.361
InChI Key: NLNCUBRGBHNCSN-UHFFFAOYSA-N
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Description

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Transformations

Lithiation and Derivative Formation : Research has explored the lithiation of various methyl-substituted heteroaromatic compounds, including oxadiazoles, providing insights into lateral lithiation processes and subsequent carboxylation to form acetic acids. This demonstrates the compound's potential for generating a variety of chemically active derivatives (Micetich, 1970).

Basicity Analysis : The basicity of 3,5-disubstituted 1,2,4-oxadiazoles has been examined, revealing protonation tendencies and pK values. Such studies are crucial for understanding the compound's behavior in different chemical environments (Trifonov et al., 2005).

Photochemical Behavior : The photochemical behavior of 1,2,4-oxadiazole derivatives has been investigated, showing how certain derivatives undergo ring photoisomerization upon irradiation. This opens up avenues for studying light-induced chemical processes (Buscemi et al., 1988).

Heterocyclic Compound Synthesis

Rearrangement and Synthesis : Studies have shown how isoxazole-3-hydroxamic acids can be transformed into 1,2,5-oxadiazoles through a series of transformations, highlighting the versatility of these compounds in synthesizing novel heterocycles (Potkin et al., 2012).

Cyclic Transformations : The ability to transform 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives showcases the compound's role in synthesizing complex heterocyclic structures (Chau et al., 1997).

Molecular Rearrangements and Photolysis

Ring Fission and Bond Cleavage : Research on the reaction mechanisms involving oxadiazole derivatives has provided insights into ring-fission and C–C bond cleavage reactions, crucial for understanding the stability and reactivity of these compounds under various conditions (Jäger et al., 2002).

Photoinduced Rearrangements : The study of photoinduced molecular rearrangements of 1,2,4-oxadiazoles reveals their potential to form various heterocyclic compounds, including 1,2,4-triazoles, through the interaction with nitrogen nucleophiles (Buscemi et al., 1996).

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-6-12(2)8-14(7-11)19-26-25-17(28-19)10-16-24-18(27-29-16)13-4-3-5-15(9-13)20(21,22)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCUBRGBHNCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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